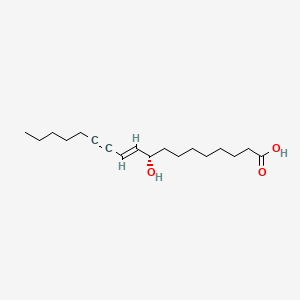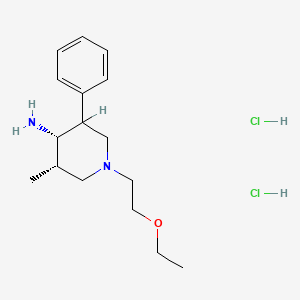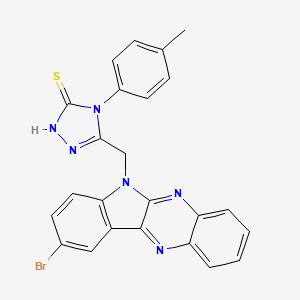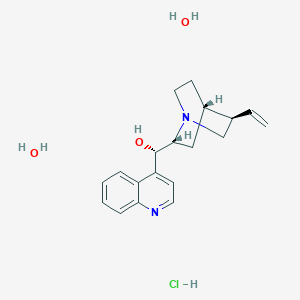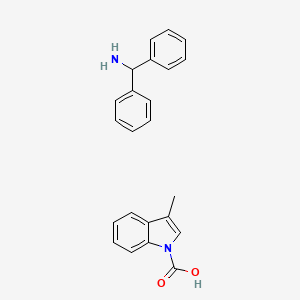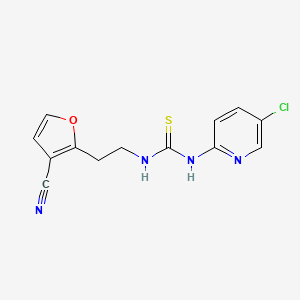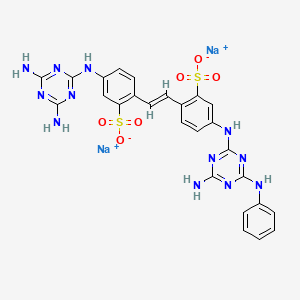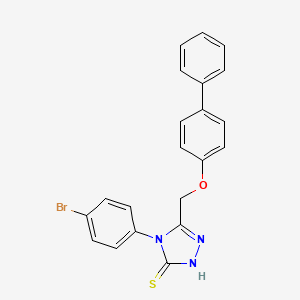
s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-” is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Introduction of the Thiol Group: Thiolation reactions using thiolating agents such as thiourea or thiols.
Attachment of the Biphenoxymethyl Group: This step may involve nucleophilic substitution reactions.
Incorporation of the Bromophenyl Group: Bromination reactions using brominating agents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors for better yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, alcohols.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Reduced Derivatives: Formed from the reduction of specific functional groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-” depends on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.
Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.
類似化合物との比較
Similar Compounds
s-Triazole-2-thiol Derivatives: Compounds with similar triazole and thiol groups.
Biphenyl Derivatives: Compounds containing biphenyl moieties.
Bromophenyl Derivatives: Compounds with bromophenyl groups.
Uniqueness
“s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-” is unique due to the combination of its functional groups, which may impart specific chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
68869-50-1 |
|---|---|
分子式 |
C21H16BrN3OS |
分子量 |
438.3 g/mol |
IUPAC名 |
4-(4-bromophenyl)-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H16BrN3OS/c22-17-8-10-18(11-9-17)25-20(23-24-21(25)27)14-26-19-12-6-16(7-13-19)15-4-2-1-3-5-15/h1-13H,14H2,(H,24,27) |
InChIキー |
GTHZTFKGLNSVEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


